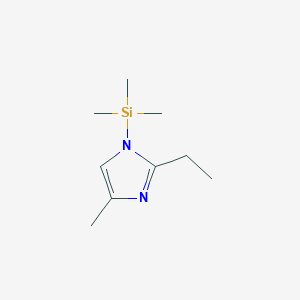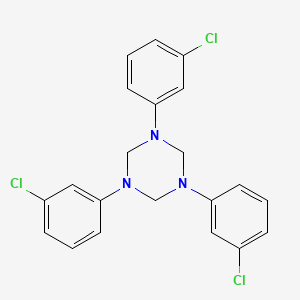
1,3,5-Triazine, 1,3,5-tris(3-chlorophenyl)hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine, 1,3,5-tris(3-chlorophenyl)hexahydro- is a derivative of 1,3,5-triazine, a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Métodos De Preparación
The synthesis of 1,3,5-triazine, 1,3,5-tris(3-chlorophenyl)hexahydro- typically involves the trimerization of nitriles or the condensation of aldehydes with ammonia. One common method is the reaction of 3-chlorobenzonitrile with formaldehyde and ammonia under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the triazine ring.
Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
1,3,5-Triazine, 1,3,5-tris(3-chlorophenyl)hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding triazine oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Triazine, 1,3,5-tris(3-chlorophenyl)hexahydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-triazine, 1,3,5-tris(3-chlorophenyl)hexahydro- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1,3,5-Triazine, 1,3,5-tris(3-chlorophenyl)hexahydro- can be compared with other similar compounds, such as:
1,3,5-Triazine: The parent compound with a simpler structure and different reactivity.
Hexahydro-1,3,5-triazine: A reduced derivative with distinct chemical properties.
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
The uniqueness of 1,3,5-triazine, 1,3,5-tris(3-chlorophenyl)hexahydro- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
109423-10-1 |
|---|---|
Fórmula molecular |
C21H18Cl3N3 |
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
1,3,5-tris(3-chlorophenyl)-1,3,5-triazinane |
InChI |
InChI=1S/C21H18Cl3N3/c22-16-4-1-7-19(10-16)25-13-26(20-8-2-5-17(23)11-20)15-27(14-25)21-9-3-6-18(24)12-21/h1-12H,13-15H2 |
Clave InChI |
RFTOOAVVQLASIA-UHFFFAOYSA-N |
SMILES canónico |
C1N(CN(CN1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


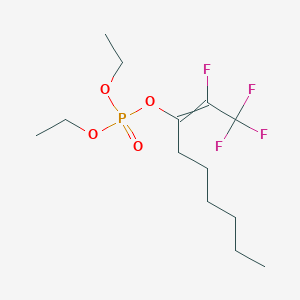
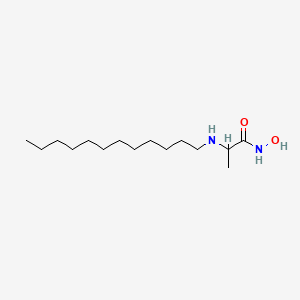
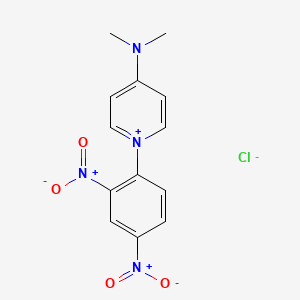

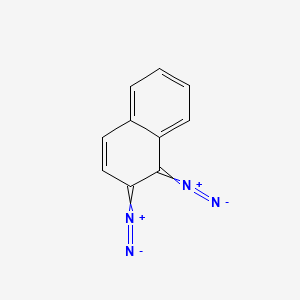
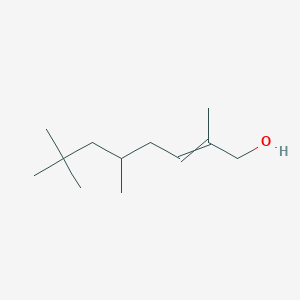
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
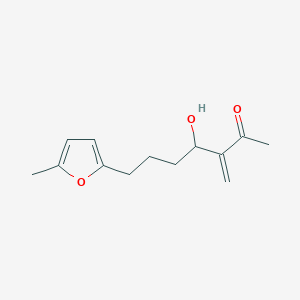
![(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14314255.png)
![5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14314262.png)
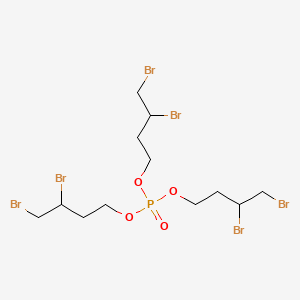
![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
